molecular formula C15H14F3N3O3S B2605639 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795364-82-7

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2605639
CAS No.: 1795364-82-7
M. Wt: 373.35
InChI Key: YLCOOZNQRDWKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a trifluoromethyl-substituted nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where thiazolidine-2,4-dione is reacted with an aromatic aldehyde under microwave irradiation . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides, while reduction of the nitro group can produce amines .

Scientific Research Applications

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the thiazolidine ring can interact with active sites through hydrogen bonding and van der Waals forces . These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOOZNQRDWKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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